molecular formula C36H34N4O4 B403052 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL](5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL

Cat. No.: B403052
M. Wt: 586.7g/mol
InChI Key: FCKAONXVMYPNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis-pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a methylene bridge to a benzyloxy-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-step process. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of the desired bis-pyrazolone derivative.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using a similar approach but with optimized reaction conditions to ensure high yield and purity. The use of a magnetically separable nanocatalyst has been reported to enhance the efficiency of the reaction, allowing for solvent-free preparation and easy recovery of the catalyst . This method not only improves the yield but also reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism by which 4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-{[4-(methoxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
  • 4,4’-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Uniqueness

4,4’-{[4-(benzyloxy)-3-ethoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) stands out due to its unique combination of benzyloxy and ethoxy groups, which enhance its biological activity and stability. This makes it a more potent antioxidant and anticancer agent compared to its analogs .

Properties

Molecular Formula

C36H34N4O4

Molecular Weight

586.7g/mol

IUPAC Name

4-[(3-ethoxy-4-phenylmethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C36H34N4O4/c1-4-43-31-22-27(20-21-30(31)44-23-26-14-8-5-9-15-26)34(32-24(2)37-39(35(32)41)28-16-10-6-11-17-28)33-25(3)38-40(36(33)42)29-18-12-7-13-19-29/h5-22,34,37-38H,4,23H2,1-3H3

InChI Key

FCKAONXVMYPNBK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=CC=C6

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C)OCC6=CC=CC=C6

Origin of Product

United States

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